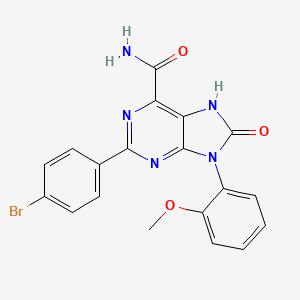

2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

This purine-based carboxamide derivative features a 7H-purine core substituted at position 2 with a 4-bromophenyl group and at position 9 with a 2-methoxyphenyl moiety. The bromine atom at the para position of the phenyl ring (position 2) enhances electron-withdrawing effects, while the ortho-methoxy group (position 9) provides steric bulk and moderate electron-donating properties.

Properties

IUPAC Name |

2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN5O3/c1-28-13-5-3-2-4-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-6-8-11(20)9-7-10/h2-9H,1H3,(H2,21,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGJBYCWWXVCLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with a purine derivative, which undergoes bromination and subsequent substitution reactions to introduce the bromophenyl and methoxyphenyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the purine ring can be reduced to a hydroxyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

Oxidation: Formation of 2-(4-bromophenyl)-9-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide.

Reduction: Formation of 2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-hydroxy-8,9-dihydro-7H-purine-6-carboxamide.

Substitution: Formation of 2-(4-aminophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its functional groups can be modified to produce derivatives with tailored properties for specific applications.

Biology

- Enzyme Inhibition : Research indicates that 2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can inhibit enzymes involved in various metabolic pathways. For instance, studies have shown its potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Medicine

- Antitumor Activity : The compound has been investigated for its antitumor properties. Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

- Antiviral Properties : Certain purine derivatives exhibit antiviral activity by interfering with viral replication processes. This compound may share similar properties, making it a candidate for further antiviral research .

Industry

- Advanced Materials Development : The unique properties of this compound make it suitable for applications in developing advanced materials such as organic semiconductors and photonic devices. Its ability to form stable structures can be leveraged in material science .

Case Studies

- Antitumor Activity Study : A study conducted on various cancer cell lines demonstrated that treatment with 2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide resulted in significant inhibition of cell proliferation compared to control groups .

- Enzyme Inhibition Assay : In vitro assays showed that this compound effectively inhibited COX enzymes at low micromolar concentrations, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the methoxyphenyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between the target compound and its analogues:

Electronic and Steric Effects

- Bromine vs.

- Methoxy Positioning : The 2-methoxyphenyl group (target) introduces steric hindrance at the ortho position, unlike the para-methoxy analogues (e.g., ), which may influence binding pocket interactions in biological targets .

- Hydroxy vs. Ethoxy: The hydroxyphenylamino group in increases polarity and hydrogen-bond donor capacity, contrasting with the ethoxy group in , which prioritizes lipophilicity and synthetic scalability .

Biological Activity

The compound 2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine derivatives that have garnered attention for their potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 395.23 g/mol. The structure features a purine core substituted with bromophenyl and methoxyphenyl groups, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with purine structures often exhibit a range of biological activities, including:

- Antitumor Activity : Many purine derivatives have shown promise in inhibiting cancer cell proliferation.

- Antiviral Properties : Certain purines are known to interfere with viral replication.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

The biological activity of 2-(4-bromophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

- Molecular Interactions : Docking studies suggest that the compound can form hydrogen bonds with target proteins, enhancing its binding affinity and biological efficacy.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

Antitumor Activity

In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.

Antiviral Activity

The compound has been tested against several viruses, showing moderate antiviral activity by inhibiting viral replication in cell cultures. Further studies are needed to elucidate the specific viral targets.

Enzyme Inhibition

The inhibition of COX and LOX enzymes was assessed using standard assays. The results indicated that the compound could significantly reduce enzyme activity, suggesting potential anti-inflammatory properties.

Case Studies

- Study on Antitumor Effects : A recent study evaluated the effect of this compound on breast cancer cells and found that it induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

- Inflammation Model : In an animal model of inflammation, administration of the compound led to a significant reduction in edema and inflammatory markers, supporting its use as an anti-inflammatory agent.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of purine derivatives like this compound typically involves multi-step reactions:

Purine Core Formation: Cyclocondensation of pyrimidine precursors with appropriate aldehydes or ketones under acidic or basic conditions .

Substituent Introduction:

- Bromophenyl and methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF or THF) .

- Carboxamide installation at the 6-position often employs carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Critical Conditions:

- Temperature: Elevated temperatures (80–120°C) improve coupling efficiency but may degrade heat-sensitive intermediates .

- Catalysts: Pd-based catalysts enhance cross-coupling yields, while Lewis acids (e.g., ZnCl₂) stabilize reactive intermediates .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (MeOH/CH₂Cl₂) is essential for isolating high-purity product (>95%) .

Basic: How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

A combination of spectroscopic and computational methods is required:

- NMR (¹H/¹³C):

- Mass Spectrometry (HRMS): Exact mass verification (e.g., [M+H]⁺ expected for C₁₉H₁₅BrN₅O₃: ~464.03) .

- X-ray Crystallography: Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings .

Advanced: How can conflicting solubility or stability data in literature be resolved?

Methodological Answer:

Contradictions often arise from variations in experimental setups:

Solubility Testing:

- Use standardized buffers (PBS, pH 7.4) and DMSO for initial screening.

- Example: Bromophenyl groups reduce aqueous solubility (<0.1 mg/mL), while methoxyphenyl enhances solubility in polar aprotic solvents (e.g., DMSO: ~25 mg/mL) .

Stability Assessment:

- HPLC-MS Monitoring: Track degradation under UV light or varying pH (e.g., t½ <24 hrs at pH 2 vs. >72 hrs at pH 7) .

- Thermogravimetric Analysis (TGA): Decomposition onset temperatures (>200°C suggest thermal stability) .

Advanced: What strategies optimize selectivity in biological assays given structural similarities to other purines?

Methodological Answer:

To mitigate off-target effects:

Molecular Docking:

- Compare binding poses with ATP-binding pockets (e.g., kinases) using AutoDock Vina. Focus on interactions with the bromophenyl group (hydrophobic pockets) and carboxamide (H-bonding with catalytic lysine) .

SAR Studies:

- Substituent Swapping: Replace 4-bromophenyl with 4-fluorophenyl to assess halogen-dependent potency .

- Methoxyl Position: 2-methoxyphenyl vs. 3-methoxyphenyl alters steric hindrance and π-π stacking .

Advanced: How can reaction pathways be modeled to predict byproducts or degradation products?

Methodological Answer:

Computational tools and experimental validation:

DFT Calculations (Gaussian):

- Simulate intermediates in oxidation/reduction steps (e.g., 8-oxo group’s redox potential) .

LC-MS/MS Trapping:

- Identify hydrolysis products (e.g., free carboxamide at m/z 121.05) under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.